5-Phenylisatin
Overview
Description
5-Phenylisatin is a derivative of isatin, a heterocyclic compound with a core structure that appears in many biologically active molecules and pharmaceutical agents. Isatin derivatives, including this compound, have been reported to possess a broad spectrum of biological activities such as anticancer, antidepressant, anticonvulsant, antifungal, anti-HIV, and anti-inflammatory properties .
Mechanism of Action
Target of Action
5-Phenylisatin, also known as 5-phenyl-1H-indole-2,3-dione, primarily targets Aldehyde Dehydrogenases (ALDHs), a family of enzymes that aid in detoxification . ALDHs are overexpressed in several different malignancies, and there is a correlation between increased expression of ALDH and a poor prognosis, stemness, and resistance to several drugs .
Mode of Action
The compound interacts with its targets, the ALDH enzymes, inhibiting their activity. In a study, it was found that a synthesized analog of this compound was the most potent inhibitor of ALDH1A1, ALDH3A1, and ALDH1A3, exhibiting 51.32%, 51.87%, and 36.65% inhibition, respectively .
Biochemical Pathways
The inhibition of ALDH enzymes by this compound affects the detoxification pathways in the body. ALDHs play a crucial role in the metabolism of aldehydes produced by alcohol and other substances. By inhibiting these enzymes, this compound can disrupt these biochemical pathways, leading to an accumulation of aldehydes, which can have cytotoxic effects .
Result of Action
The inhibition of ALDH enzymes by this compound results in cytotoxic effects against cancer cells. In one study, a synthesized analog of this compound showed significant antitumor activity against human leukemia K562 cells . Moreover, it was found to significantly inhibit liver cancer HepG2 cells proliferation and migration, and it could also reduce the human umbilical vein endothelial cells (HUVEC) tube formation .
Biochemical Analysis
Biochemical Properties
5-Phenylisatin has been found to interact with various biomolecules, contributing to its potential biological activities Studies have indicated that the N-substituted benzyl and C-5 substituted phenyl groups greatly enhance their cytotoxic activity .
Cellular Effects
This compound has shown significant effects on various types of cells. For instance, it has demonstrated cytotoxicity against human leukemia K562 cells . Moreover, treatment with certain derivatives of this compound significantly inhibited liver cancer HepG2 cells proliferation and migration .
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through various interactions with biomolecules, potentially including enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are still being explored. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Phenylisatin can be synthesized through various methods. One common synthetic route involves the reaction of 4-aminobiphenyl with diethyl ketomalonate . The reaction typically proceeds through several steps, including cyclization and oxidation, to yield the final product. The structures of the synthesized compounds are confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and purification apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, followed by purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Phenylisatin undergoes various chemical reactions, including:
Oxidation: Conversion to oxindole derivatives.
Reduction: Formation of reduced isatin derivatives.
Substitution: Introduction of various substituents at different positions on the isatin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic reagents are employed under appropriate conditions to introduce substituents.
Major Products: The major products formed from these reactions include various substituted isatin derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Industry: Utilized in the development of fluorescent sensors for detecting specific biomolecules.
Comparison with Similar Compounds
Isatin: The parent compound of 5-Phenylisatin, known for its diverse biological activities.
N-Substituted Isatins: Compounds with various substituents on the nitrogen atom, exhibiting different biological properties.
Spirooxindoles: A class of compounds derived from isatin, known for their medicinal importance.
Uniqueness of this compound: this compound is unique due to the presence of a phenyl group at the 5-position, which enhances its cytotoxic activity against certain cancer cell lines. This structural modification allows for specific interactions with molecular targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
5-phenyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)15-14(13)17/h1-8H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYQIRIBDBKXGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research article mentions "cytotoxic studies" of 5-phenylisatin derivatives. What do these studies reveal about the potential anti-cancer mechanism of these compounds?
A1: While the provided abstract doesn't detail the specific mechanisms, the mention of "cytotoxic studies" [] suggests that the researchers investigated the ability of these novel this compound derivatives to kill cancer cells directly. Further research is needed to elucidate the precise mechanisms underlying this observed cytotoxicity. This could involve investigating whether these compounds induce apoptosis (programmed cell death), inhibit cell cycle progression, or exert their effects through other pathways relevant to cancer cell survival and proliferation.
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